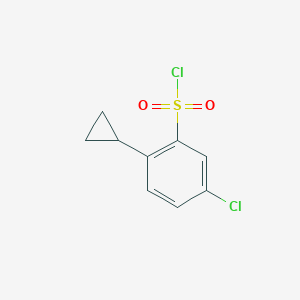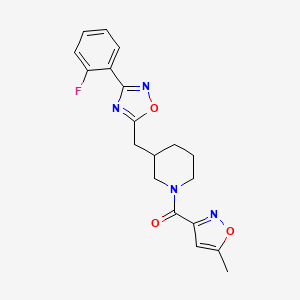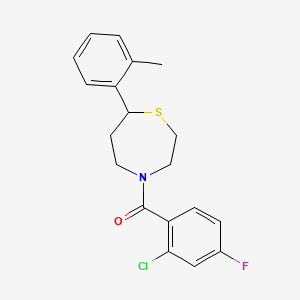
5-Chloro-2-cyclopropylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-cyclopropylbenzenesulfonyl chloride: is an organosulfur compound with the molecular formula C9H8Cl2O2S . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a chlorine atom and a cyclopropyl group. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclopropylbenzenesulfonyl chloride typically involves the chlorination of 2-cyclopropylbenzenesulfonyl chloride. One common method is the reaction of 2-cyclopropylbenzenesulfonyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Cyclopropylbenzenesulfonyl chloride+SOCl2→5-Chloro-2-cyclopropylbenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). These reagents can provide higher yields and are suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Chloro-2-cyclopropylbenzenesulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH).
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form sulfonamides.
Alcohols: Reaction with alcohols in the presence of a base such as pyridine to form sulfonate esters.
Thiols: Reaction with thiols to form sulfonate thioesters.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-cyclopropylbenzenesulfonyl chloride is used as a key intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamides, which are important in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.
Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. Its reactivity and versatility make it a valuable building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-cyclopropylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and sulfonate thioesters.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl chloride: Similar structure but lacks the cyclopropyl and chlorine substituents.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a cyclopropyl group.
Methanesulfonyl chloride: Contains a simpler structure with a methyl group instead of a benzene ring.
Uniqueness: 5-Chloro-2-cyclopropylbenzenesulfonyl chloride is unique due to the presence of both a cyclopropyl group and a chlorine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Propriétés
IUPAC Name |
5-chloro-2-cyclopropylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-3-4-8(6-1-2-6)9(5-7)14(11,12)13/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLNYXNNZUHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791130.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2791131.png)
![4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2791136.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine](/img/structure/B2791140.png)
![ethyl 6-methyl-2-oxo-4-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2791142.png)


